3-amino-1-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-amino-1-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-methyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with methylamine under acidic conditions, followed by cyclization to form the quinoline ring. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, and the temperature is maintained around 100-150°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 50-100°C.
Major Products Formed
Oxidation: Quinolin-4-one derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various N-substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-amino-1-methyl-1,4-dihydroquinolin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the creation of diverse molecular architectures, which are valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes. Its structure allows it to interact with enzyme active sites, making it a candidate for drug development. Studies have explored its use in inhibiting enzymes like monoamine oxidase, which is relevant in the treatment of neurological disorders.
Medicine
In medicine, derivatives of this compound are being investigated for their antimicrobial and anticancer properties. The compound’s ability to interfere with cellular processes makes it a promising lead for new therapeutic agents.
Industry
Industrially, this compound is used in the synthesis of dyes and pigments. Its quinoline backbone provides stability and color properties that are desirable in various applications, including textiles and coatings.
Mechanism of Action
The mechanism by which 3-amino-1-methyl-1,4-dihydroquinolin-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group at the 3-position and the methyl group at the 1-position play crucial roles in binding to active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinolin-4-one: Lacks the amino and methyl groups, resulting in different reactivity and biological activity.
3-aminoquinoline: Similar structure but without the 1-methyl group, affecting its binding properties and applications.
1-methylquinolin-4-one: Lacks the amino group, leading to different chemical behavior and uses.
Uniqueness
3-amino-1-methyl-1,4-dihydroquinolin-4-one is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in synthetic chemistry and drug development.
Properties
CAS No. |
24220-90-4 |
---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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